Ammonium paramolybdate tetrahydrate

Übersicht

Beschreibung

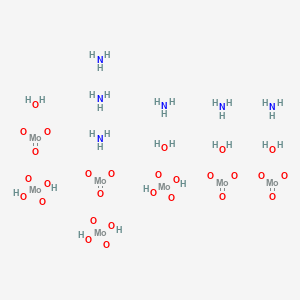

Ammonium paramolybdate tetrahydrate (APT), with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O, is a key intermediate in molybdenum metallurgy and industrial chemistry. APT crystallizes as colorless to yellowish prisms and is highly soluble in water (~400–430 g/L at 20°C) . Structurally, it features the heptamolybdate anion [Mo₇O₂₄]⁶⁻, where molybdenum atoms adopt octahedral coordination, connected via bridging oxygen ligands .

Synthesis: APT is synthesized by dissolving molybdenum trioxide (MoO₃) in aqueous ammonia, followed by crystallization. Excess ammonia evaporates during drying, forming the tetrahydrate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ammonium paramolybdate tetrahydrate is typically prepared by dissolving molybdenum trioxide (MoO₃) in an excess of aqueous ammonia (NH₃) and allowing the solution to evaporate at room temperature. During the evaporation process, the excess ammonia escapes, resulting in the formation of six-sided transparent prisms of the tetrahydrate form .

Industrial Production Methods

In industrial settings, the production of this compound involves the hydrometallurgical processing of molybdenum ores. The molybdenum trioxide is dissolved in ammonia solution, and the resulting solution is subjected to crystallization to obtain the tetrahydrate form of ammonium paramolybdate .

Analyse Chemischer Reaktionen

Thermal Decomposition

Ammonium paramolybdate tetrahydrate undergoes stepwise decomposition upon heating, transitioning through multiple intermediate phases before forming molybdenum trioxide (MoO₃). The process involves distinct stages of dehydration, deammoniation, and structural reorganization:

Key Findings :

-

Phase Transitions : At 90°C, crystal water is removed, forming anhydrous (NH₄)₆Mo₇O₂₄. Above 190°C, NH₃ loss generates intermediates like (NH₄)₄Mo₅O₁₇, which further decompose into MoO₃ at 340°C .

-

Morphology Changes : Below 300°C, particle size remains stable; above 300°C, MoO₃ forms irregular flakes due to volatilization and recrystallization .

Reaction with Acids

Solutions of ammonium paramolybdate react with strong acids (e.g., HCl, H₂SO₄) to precipitate molybdic acid (H₂MoO₄) and release ammonium salts:

Characteristics :

-

pH Sensitivity : Reactions occur in acidic conditions (pH < 5), with molybdic acid forming a yellow precipitate .

-

Applications : This reaction is utilized in analytical chemistry for phosphate detection via the formation of phosphomolybdate complexes .

Hydrogen Reduction

Direct hydrogen reduction of (NH₄)₄Mo₅O₁₇ (an intermediate from Stage II decomposition) produces molybdenum dioxide (MoO₂):

Experimental Data :

-

Reduction Efficiency : At 575°C and H₂ flow rate of 0.2 L/min, conversion to MoO₂ reaches 100% within 30 minutes, compared to 80% for MoO₃ under similar conditions .

-

Morphology : Platelet-shaped MoO₂ forms, enhancing surface area for subsequent metallurgical processes .

Self-Reduction via Residual Ammonia

During thermal decomposition, residual ammonia in (NH₄)₄Mo₅O₁₇ acts as an internal reductant, reducing Mo(VI) to lower oxidation states:

Key Observations :

-

Reduction Degree : Up to 18% reduction efficiency is achieved, minimizing external H₂ consumption .

-

Kinetics : Self-reduction accelerates phase transitions, reducing reaction time by 20–30% compared to conventional methods .

Stability in Aqueous Solutions

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Reagent for Analyzing Metal Ions

Ammonium paramolybdate tetrahydrate is widely utilized as an analytical reagent for the detection and quantification of various metal ions, particularly phosphates, silicates, arsenates, and lead in aqueous solutions. It forms colored complexes that can be measured spectrophotometrically, allowing for sensitive detection in environmental samples such as river and sea water .

Table 1: Analytical Applications of this compound

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Phosphates | Colorimetric analysis | Low µg/L range |

| Silicates | Spectrophotometry | Nanomolar concentrations |

| Arsenates | Complex formation | Trace levels (ppb) |

| Lead | Aqueous solution analysis | μg/L levels |

Catalysis

Synthesis of Molybdenum-Based Catalysts

This compound serves as a precursor for synthesizing molybdenum-based catalysts used in various chemical reactions, including dehydrogenation and desulfurization processes. The thermal decomposition of this compound yields molybdenum oxides that exhibit catalytic properties beneficial in industrial applications .

Case Study: Catalytic Activity in Hydrodesulfurization

A study demonstrated that catalysts derived from this compound effectively reduce sulfur compounds in petroleum refining processes. The efficiency of these catalysts was attributed to their high surface area and active sites formed during the thermal treatment of the precursor .

Materials Science

Production of Molybdenum Metal and Ceramics

The compound is also employed in the production of molybdenum metal and ceramic materials. When subjected to high temperatures, ammonium paramolybdate decomposes to form molybdenum trioxide (MoO3), which can be reduced to metallic molybdenum. This process is crucial for manufacturing high-performance materials used in electronics and aerospace applications .

Biological Applications

Negative Staining in Electron Microscopy

In biological research, this compound is used as a negative stain in electron microscopy. It enhances contrast by binding to biological specimens, allowing for clearer imaging at the nanoscale. Typically used at concentrations of 3-5% (vol/vol), it aids in visualizing cellular structures without significant distortion .

Agricultural Applications

Fertilizers and Crop Enhancement

The compound finds application in agriculture as a micronutrient fertilizer due to its molybdenum content, which is essential for plant growth. Molybdenum plays a critical role in nitrogen fixation processes within legumes, enhancing crop yields .

Wirkmechanismus

The mechanism of action of ammonium paramolybdate tetrahydrate involves its role as a source of molybdenum. Molybdenum is an essential element that is present in various enzymes, including xanthine oxidase, sulfite oxidase, and aldehyde oxidase. These enzymes play crucial roles in metabolic pathways, including the oxidation of purines, the detoxification of sulfites, and the oxidation of aldehydes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Potassium Heptamolybdate Tetrahydrate (K₆Mo₇O₂₄·4H₂O)

Structural Similarities :

- Shares the [Mo₇O₂₄]⁶⁻ anion with APT, forming isomorphous monoclinic crystals (space group P2₁/c) .

- Unit cell parameters differ slightly (e.g., K⁺ vs. NH₄⁺ ionic radii), influencing solubility and reactivity .

Thermal Behavior :

- Decomposes similarly to APT but lacks self-reducing ammonia, requiring external reductants for molybdenum oxide reduction .

Ammonium Tetramolybdate ((NH₄)₄Mo₅O₁₇)

Formation :

Thermal Reduction :

- Exhibits self-reduction due to retained NH₃, achieving up to 18% reduction efficiency during hydrogen reduction to MoO₂. This reduces hydrogen consumption in industrial processes .

- Decomposition pathway:

$$(NH₄)₄Mo₅O₁₇ \rightarrow \text{Mo₄O₁₁} \rightarrow \text{MoO₂}$$

Molybdenum Trioxide (MoO₃)

Formation :

- Final decomposition product of APT at >500°C:

$$(NH₄)₆Mo₇O₂₄·4H₂O \xrightarrow{\Delta} \text{MoO₃} + \text{NH₃} + \text{H₂O}$$

Properties :

Ammonium Orthomolybdate ((NH₄)₂MoO₄)

Structural Differences :

Thermal Behavior :

Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)

Structure and Properties :

- Simple molybdate with tetrahedral MoO₄²⁻ anion. Crystallizes in monoclinic system .

- High solubility (~1,000 g/L) compared to APT .

Data Tables

Table 1: Structural and Thermal Comparison

Table 2: Solubility and Purity Specifications

| Compound | Solubility in Water (g/L, 20°C) | Key Impurities (ppm) | pH (50 g/L) |

|---|---|---|---|

| APT | 400–430 | Heavy metals ≤10, Cl⁻ ≤20 | 5.3 |

| Sodium Molybdate | ~1,000 | Cl⁻ ≤50, SO₄²⁻ ≤100 | 8–9 |

Research Findings and Industrial Relevance

- Self-Reduction in APT Derivatives : (NH₄)₄Mo₅O₁₇ reduces hydrogen consumption by 18% in MoO₂ production, enhancing process sustainability .

- Cation Influence : Potassium heptamolybdate’s larger cation reduces volatility compared to NH₄⁺, limiting its use in high-temperature catalysis .

- Purity Requirements : APT’s low heavy metal content (<10 ppm) makes it suitable for electronics and pharmaceuticals .

Biologische Aktivität

Ammonium paramolybdate tetrahydrate, also known as ammonium heptamolybdate tetrahydrate, is an inorganic compound with the formula . It is primarily recognized for its role in various biological and industrial applications due to its molybdenum content, which is essential for several enzymatic processes in living organisms. This article explores the biological activity of this compound, including its biochemical roles, toxicological profiles, and practical applications.

This compound is a colorless crystalline solid that dissolves in water but is insoluble in alcohol. It typically appears as six-sided transparent prisms. The compound can decompose upon heating above 190°C, releasing ammonia and other molybdate derivatives .

Chemical Specifications

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 12054-85-2 |

| Melting Point | ~190°C (decomposition) |

| Density | 2.498 g/cm³ |

| Solubility | Soluble in water |

Biological Significance of Molybdenum

Molybdenum is a trace element that plays a crucial role in human health. It is a cofactor for several important enzymes, including:

- Xanthine oxidase : Involved in purine metabolism.

- Sulfite oxidase : Essential for the detoxification of sulfites.

- Aldehyde oxidase : Participates in the oxidation of aldehydes.

Due to these roles, molybdenum is vital for normal growth and health, influencing various metabolic pathways .

Toxicological Profile

The toxicity of this compound has been evaluated in several studies. Molybdenum compounds generally exhibit low toxicity; however, exposure can lead to certain health effects:

- Respiratory Issues : Studies have shown that inhalation of molybdenum dust can result in respiratory problems such as decreased lung function and chronic inflammation .

- Renal Effects : High doses have been associated with renal damage, including hyperplasia of renal tubules and alterations in kidney function .

- Reproductive Effects : Some studies indicate potential reproductive toxicity at elevated exposure levels, affecting sperm morphology and testosterone levels .

Case Studies and Research Findings

- Molybdenum and Enzymatic Activity : A study demonstrated that molybdenum deficiency could impair xanthine oxidase activity, leading to metabolic disorders. Supplementation with ammonium paramolybdate restored enzyme function in animal models .

- Molybdenum's Role in Plant Growth : Research indicates that this compound can enhance nitrogen fixation in legumes by improving the activity of nitrogenase enzymes, which are critical for converting atmospheric nitrogen into a usable form for plants .

- Toxicity Assessment : An extensive review highlighted that while low-level exposure to molybdenum compounds poses minimal risk, chronic exposure at higher concentrations could lead to significant health issues, particularly affecting the respiratory and renal systems .

Applications in Biotechnology and Industry

This compound finds numerous applications across various fields:

- Analytical Chemistry : Used as a reagent for detecting phosphates, silicates, arsenates, and lead in environmental samples.

- Catalysis : Serves as a catalyst in dehydrogenation and desulfurization processes.

- Biological Staining : Employed as a negative stain in electron microscopy to visualize biological specimens while preserving their structure .

- Fertilizers : Incorporated into fertilizers to enhance nutrient availability for crops.

Q & A

Q. What are the recommended methods for synthesizing high-purity APT in laboratory settings?

Level: Basic

Methodological Answer:

APT is typically synthesized via hydrometallurgical processes involving molybdenum trioxide (MoO₃) dissolution in aqueous ammonia, followed by controlled crystallization. Key steps include:

- Dissolving MoO₃ in excess ammonia (pH ~9–10) at 60–80°C to form ammonium molybdate complexes .

- Adjusting the solution pH to ~5–6 using nitric acid to precipitate APT crystals.

- Purification via recrystallization in distilled water or ethanol to remove impurities like sulfates or heavy metals .

Validation: Monitor purity via ICP-MS for trace metals (<5 ppm Pb, Zn) and X-ray diffraction (XRD) to confirm crystallinity .

Q. How can researchers optimize APT purification to minimize trace metal contaminants?

Level: Basic

Methodological Answer:

- Recrystallization: Dissolve APT in hot distilled water (60°C) and filter through a 0.2 µm membrane to remove insoluble particulates .

- Ion Exchange: Use chelating resins (e.g., Dowex 50WX8) to adsorb cationic impurities (Cu²⁺, Fe³⁺) .

- Analytical Validation: Quantify residual metals via ICP-OES, ensuring compliance with ACS specifications (e.g., <0.001% heavy metals) .

Q. What thermal decomposition pathways occur during APT calcination, and how can intermediates be characterized?

Level: Advanced

Methodological Answer:

APT decomposes stepwise upon heating:

Dehydration: Loss of 4H₂O at 90–120°C, forming (NH₄)₄Mo₅O₁₇ .

Ammonia Release: Above 250°C, NH₃ evolves, producing MoO₃ via intermediates like (NH₄)₂Mo₁₄O₄₃ .

Characterization Methods:

- Thermogravimetric Analysis (TGA): Quantify mass loss stages under inert/oxidizing atmospheres.

- In Situ XRD: Track phase transitions (e.g., MoO₃ formation at ~400°C) .

Note: Residual NH₃ in intermediates (e.g., (NH₄)₄Mo₅O₁₇) can act as a reductant, enabling partial self-reduction to MoO₂ (18% efficiency) .

Q. How do structural variations in APT crystals impact catalytic performance in oxidation reactions?

Level: Advanced

Methodological Answer:

APT’s heptamolybdate ion ([Mo₇O₂₄]⁶⁻) provides active sites for redox catalysis. To evaluate catalytic activity:

- Surface Area Tuning: Calcine APT at 300–500°C to produce MoO₃ with controlled porosity (BET analysis) .

- Reactivity Testing: Use model reactions (e.g., methanol oxidation to formaldehyde) with GC-MS quantification .

- Structure-Activity Correlation: Pair XRD/Raman spectroscopy with kinetic studies to link Mo-O-Mo bridging sites to turnover rates .

Q. How can conflicting reports on APT decomposition intermediates be resolved?

Level: Advanced

Methodological Answer:

Discrepancies arise from varying heating rates and atmospheric conditions. To reconcile

Controlled Atmosphere Studies: Compare decomposition in N₂ vs. air using TGA-MS to track NH₃/H₂O release .

High-Resolution XRD: Identify metastable phases (e.g., (NH₄)₂Mo₄O₁₃) missed in bulk analyses .

Computational Modeling: Use DFT to predict intermediate stability under different conditions .

Q. What protocols ensure safe handling and storage of APT in laboratory environments?

Level: Basic

Methodological Answer:

- Handling: Use PPE (nitrile gloves, goggles) to avoid skin/eye irritation (H315/H319 hazards) .

- Storage: Keep in airtight containers at <25°C, away from acids (risk of toxic molybdenum oxide fumes) .

- Spill Management: Neutralize with sodium bicarbonate and collect residues for hazardous waste disposal .

Q. How is APT utilized as an analytical reagent for phosphate detection, and what are common pitfalls?

Level: Basic

Methodological Answer:

APT reacts with PO₄³⁻ in acidic conditions to form phosphomolybdate blue. Standard protocol:

Sample Preparation: Acidify with HNO₃ (pH ~1.5) and add ascorbic acid to reduce interference from silicate/arsenate .

Spectrophotometry: Measure absorbance at 880 nm (calibration range: 0.1–2.0 ppm PO₄³⁻) .

Pitfalls: False positives from SiO₃²⁻/AsO₄³⁻; mitigate by pre-treating with oxalic acid .

Q. What advanced techniques characterize the crystal structure of APT and its derivatives?

Level: Advanced

Methodological Answer:

- Single-Crystal XRD: Resolve the monoclinic P21/c structure (a=8.39 Å, b=36.17 Å) and [Mo₇O₂₄]⁶⁻ anion geometry .

- Electron Paramagnetic Resonance (EPR): Detect paramagnetic defects (e.g., Mn⁴⁺ dopants) in irradiated crystals .

- Inelastic Neutron Scattering: Study NH₄⁺ vibrational modes to assess thermal stability .

Q. How does APT function as a precursor for molybdenum-based thin films in material science?

Level: Advanced

Methodological Answer:

- Sol-Gel Deposition: Dissolve APT in ethanol/water, spin-coat onto substrates, and anneal at 500°C to form MoO₃ films .

- Pulsed Laser Deposition (PLD): Ablate APT targets under vacuum to grow stoichiometric MoO₃ layers .

- Quality Control: Use AFM/XPS to verify film uniformity and oxidation state (Mo⁶⁺) .

Q. What strategies mitigate batch-to-batch variability in APT synthesis for reproducible research?

Level: Basic

Methodological Answer:

Eigenschaften

IUPAC Name |

azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7Mo.6H3N.10H2O.18O/h;;;;;;;6*1H3;10*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXLYHHVMHXSCP-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H32Mo7N6O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1235.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.